molecular formula C20H14N4OS B14113116 N-(2-cyanophenyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1172560-75-6

N-(2-cyanophenyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Cat. No.: B14113116
CAS No.: 1172560-75-6
M. Wt: 358.4 g/mol
InChI Key: UIJQDDGDLWZKJE-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction with the thiazole ring.

    Attachment of the Cyanophenyl Group: The cyanophenyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
  • N-(2-cyanophenyl)-2-(1-methyl-1H-indol-3-yl)thiazole-4-carboxamide

Uniqueness

N-(2-cyanophenyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is unique due to its specific structural features, such as the position of the methyl group on the indole ring

Properties

CAS No.

1172560-75-6

Molecular Formula

C20H14N4OS

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H14N4OS/c1-24-17-9-5-3-6-13(17)10-18(24)20-23-16(12-26-20)19(25)22-15-8-4-2-7-14(15)11-21/h2-10,12H,1H3,(H,22,25)

InChI Key

UIJQDDGDLWZKJE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=CC=CC=C4C#N

Origin of Product

United States

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